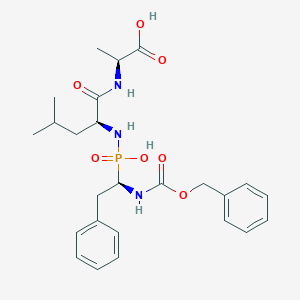
Carbobenzoxy-phenylalanyl(p)-leucyl-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine is a peptide-like compound with a molecular formula of C25H34N3O7P and a molecular weight of 519.527 Da This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a phenylethyl group, and a phosphoryl group
Preparation Methods
The synthesis of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves several steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the coupling of protected amino acids using peptide coupling reagents such as EDCI or DCC. The final deprotection step involves the removal of the Cbz groups under hydrogenation conditions .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions.
Chemical Reactions Analysis
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The oxidation typically occurs at the phosphoryl group, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols can replace the benzyloxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding. Its phosphoryl group makes it a valuable tool for investigating phosphorylation processes in cells.
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group allows it to bind to enzymes and receptors, while the phosphoryl group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine can be compared with other similar compounds, such as:
Carbobenzoxy-GlyP-L-Leu-L-Leu (ZGPLL): This compound has a similar structure but includes a glycine residue instead of alanine.
Carbobenzoxy-L-PheP-L-Leu-L-Ala (ZFPLA): This compound is closely related and is used as a transition-state analogue in enzyme studies.
The uniqueness of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine lies in its specific combination of functional groups, which allows for diverse chemical reactions and biological interactions.
Properties
CAS No. |
110786-00-0 |
|---|---|
Molecular Formula |
C25H34N3O7P |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N3O7P/c1-17(2)14-21(23(29)26-18(3)24(30)31)28-36(33,34)22(15-19-10-6-4-7-11-19)27-25(32)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)(H2,28,33,34)/t18-,21-,22+/m0/s1 |
InChI Key |
PREBTZMCCRSQJI-YUXAGFNASA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NP(=O)([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Key on ui other cas no. |
110786-00-0 |
Synonyms |
carbobenzoxy-Phe(p)-Leu-Ala carbobenzoxy-phenylalanyl(p)-leucyl-alanine ZF(p)LA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















